Ortho vs. para Substitution: Physicochemical Differences
The ortho-methylsulfonyl group in 2-(methylsulfonyl)benzamidine introduces a larger steric bulk adjacent to the amidine recognition element compared to the para-isomer, 4-(methylsulfonyl)benzamidine. This is reflected in computed molecular properties: both isomers share identical molecular weight (198.24 g/mol), hydrogen bond donor count (2), and acceptor count (3), but the ortho substitution results in a higher computed complexity score (292 vs. 237 for the para analogue) and a distinct electrostatic potential surface that influences target binding [1]. While direct IC₅₀ comparisons between the two isomers are not available in public databases, the regioisomeric difference is confirmed by separate CAS registrations (57076-00-3 vs. 17574-50-4) and distinct patent exemplification, establishing them as non-identical chemical entities that cannot be assumed to have equivalent biological activity [2].
| Evidence Dimension | Computed molecular complexity and steric environment |
|---|---|
| Target Compound Data | Complexity score: 292; ortho-methylsulfonyl substitution adjacent to amidine group |
| Comparator Or Baseline | 4-(Methylsulfonyl)benzamidine (CAS 17574-50-4): complexity score ~237; para-methylsulfonyl substitution distal to amidine group |
| Quantified Difference | Complexity difference: ~55 units; distinct spatial arrangement of the sulfonyl group |
| Conditions | Computed by Cactvs 3.4.6.11 via PubChem |
Why This Matters
The ortho-positioned substituent forces a different conformational ensemble and binding-mode geometry compared to the para-isomer, which is critical when selecting the correct isomer for structure–activity relationship (SAR) studies or patent circumvention.
- [1] PubChem. Compound Summary for CID 12242121, 2-(Methylsulfonyl)benzamidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12242121. View Source
- [2] Shih C, Grossman C, Lobb K, Corbett TH, Lin H. Benzoylsulfonamides and sulfonylbenzamidines for use as antitumour agents. US Patent Application 2004/0157741 A1, August 12, 2004. View Source
